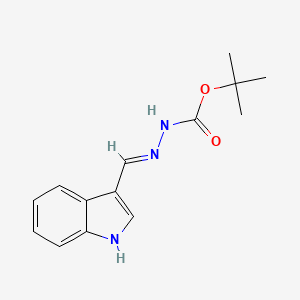![molecular formula C18H17ClN2O3S2 B11998594 Ethyl 2-({[(2-chlorobenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate](/img/structure/B11998594.png)
Ethyl 2-({[(2-chlorobenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-({[(2-chlorobenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate is a complex organic compound with the molecular formula C18H17ClN2O3S2 This compound is notable for its unique structure, which includes a chlorobenzoyl group, a carbothioyl group, and a cyclopenta[B]thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-({[(2-chlorobenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate typically involves multiple steps:
Formation of the Cyclopenta[B]thiophene Ring: The initial step involves the construction of the cyclopenta[B]thiophene ring. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced via an acylation reaction, where the cyclopenta[B]thiophene intermediate reacts with 2-chlorobenzoyl chloride in the presence of a base such as pyridine.
Formation of the Carbothioyl Group: The carbothioyl group is incorporated through a thiolation reaction, typically using thiourea or a similar reagent.
Esterification: The final step involves esterification to form the ethyl ester, which can be achieved by reacting the intermediate with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 2-({[(2-chlorobenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Ethyl 2-({[(2-chlorobenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate is not fully understood but is believed to involve interactions with specific molecular targets. These may include enzymes or receptors where the compound can bind and modulate their activity. The presence of the chlorobenzoyl and carbothioyl groups suggests potential interactions with proteins or nucleic acids, leading to various biological effects.
類似化合物との比較
Similar Compounds
Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate: Lacks the chlorobenzoyl and carbothioyl groups, making it less complex and potentially less active in certain applications.
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate: Similar core structure but different substituents, leading to different chemical and biological properties.
Uniqueness
Ethyl 2-({[(2-chlorobenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C18H17ClN2O3S2 |
|---|---|
分子量 |
408.9 g/mol |
IUPAC名 |
ethyl 2-[(2-chlorobenzoyl)carbamothioylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C18H17ClN2O3S2/c1-2-24-17(23)14-11-7-5-9-13(11)26-16(14)21-18(25)20-15(22)10-6-3-4-8-12(10)19/h3-4,6,8H,2,5,7,9H2,1H3,(H2,20,21,22,25) |
InChIキー |
UAWWECOFTOBYBY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=S)NC(=O)C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


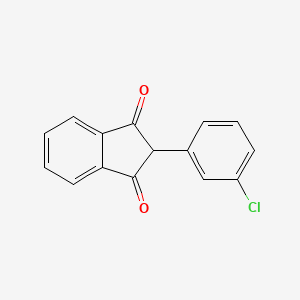

![5-(2,4-dichlorophenyl)-4-{[(E)-(4-ethylphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11998519.png)
![4-bromo-2-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11998525.png)

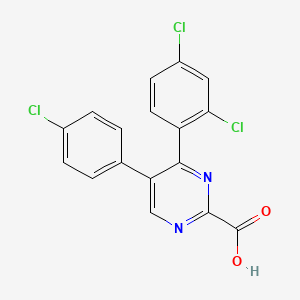
![5-(4-methylphenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B11998543.png)


![N'-[(E)-(3-bromophenyl)methylidene]-4-[(4-chlorobenzyl)oxy]benzohydrazide](/img/structure/B11998554.png)
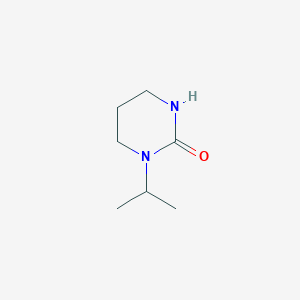
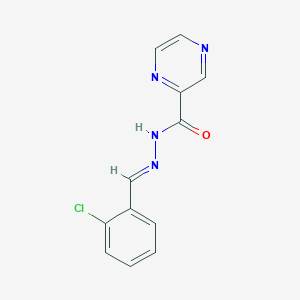
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11998576.png)
